molecular formula C16H20FN3O3S B601339 (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide CAS No. 216868-57-4

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide

Cat. No. B601339
M. Wt: 353.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide” is related to a class of compounds known as oxazolidinones . Oxazolidinones are a type of heterocyclic compounds containing an oxazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Scientific Research Applications

  • Structural and Spectral Studies : This compound, along with its synthetic precursors, has been characterized using solid-state nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, revealing insights into its molecular structure and behavior (Wielgus et al., 2015).

  • Antimicrobial Agents : Variants of this compound have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown significant in vitro activities against bacteria like Staphylococcus aureus and Escherichia coli (Desai et al., 2011).

  • Development of Antibiotics : Research has focused on using structural features of this compound to redesign antibiotics for drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This approach utilizes cryo-electron microscopy (cryoEM) for rapid structural analysis (Belousoff et al., 2019).

  • Antitumor Activity : Certain derivatives of this compound have been studied for their potential in inhibiting cancer cell proliferation, indicating its possible application in cancer research (Hao et al., 2017).

  • Study of Polymorphism : The compound's polymorphic forms have been characterized using methods like X-ray diffraction, revealing insights into its crystalline forms and properties (Maccaroni et al., 2008).

properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-11(24)18-9-13-10-20(16(21)23-13)12-2-3-15(14(17)8-12)19-4-6-22-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKKSPJWSZIEQK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide

CAS RN

216868-57-4
Record name Ethanethioamide, N-(((5S)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216868574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(((5S)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)ETHANETHIOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698WL8JCY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
World Health Organization - 2022 - books.google.com
The second issue of the WHO Drug Information, Volume 36 of 2022, includes a section on Consultation Documents with focus on Linezolid, Linezolid tablets, Isoniazid and Isoniazid …
Number of citations: 109 books.google.com
World Health Organization - WHO Drug Information, 2021 - apps.who.int
Untitled Page 1 Page 2 WHO D rug Information WHO Drug Information provides an overview of topics relating to medicines development, regulation, quality and safety. The journal also …
Number of citations: 2 apps.who.int

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.